1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride
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Overview
Description
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including adaptogenic, antidepressive, and psychostimulating properties .
Preparation Methods
The synthesis of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves the reaction of 1-ethyl-2-aminobenzimidazoles with N-(chloroacetyl)aminoadamantanes . The N-(chloroacetyl)aminoadamantanes are obtained by acylation of 1- and 2-aminobenzimidazoles with chloroacetyl chloride in benzene . The desired compound is synthesized by boiling a solution of equimolar amounts of the starting reagents in acetone for 28-30 hours . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride involves its interaction with specific molecular targets and pathways in the body. . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Ethyl-2-iminobenzimidazoline-3-acetic acid N-adamantylamide hydrochloride can be compared with other benzimidazole derivatives, such as:
Dibasole: Known for its adaptogenic activity and ability to increase resistance to unfavorable factors.
Other N-adamantylamides: These compounds also exhibit psychostimulating and antidepressive activities.
The uniqueness of this compound lies in its specific structure, which combines the benzimidazole core with an adamantylamide group, leading to enhanced biological activity and potential therapeutic applications .
Properties
CAS No. |
117651-72-6 |
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Molecular Formula |
C21H29ClN4O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(3-ethyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C21H28N4O.ClH/c1-2-24-17-5-3-4-6-18(17)25(20(24)22)13-19(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21;/h3-6,14-16,22H,2,7-13H2,1H3,(H,23,26);1H |
InChI Key |
FTEIVTKZFNUTSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC(=O)NC34CC5CC(C3)CC(C5)C4.Cl |
Origin of Product |
United States |
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